molecular formula C11H10ClN3 B1480207 2-(Azetidin-1-yl)-4-chloroquinazoline CAS No. 2098118-06-8

2-(Azetidin-1-yl)-4-chloroquinazoline

Cat. No.: B1480207
CAS No.: 2098118-06-8
M. Wt: 219.67 g/mol
InChI Key: MMVCOARDAWZKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-4-chloroquinazoline is a quinazoline-based chemical building block for research and development. Quinazoline derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. This compound features a chloroquinazoline core, a privileged structure in drug discovery, linked to an azetidine ring, which is a valuable saturated heterocycle used to fine-tune the properties of potential drug candidates . As a reagent, it is primarily utilized by researchers in organic synthesis and pharmaceutical development for the construction of more complex molecules. Its structure makes it a potential intermediate in the synthesis of compounds for screening against various biological targets. The azetidine moiety can contribute to improved metabolic stability and pharmacokinetic profiles in lead molecules . Researchers value this compound for its versatility in further functionalization; the chlorine atom at the 4-position of the quinazoline ring is a reactive site amenable to nucleophilic aromatic substitution, allowing for the introduction of diverse amine and other functional groups . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals. Please refer to the safety data sheet before handling.

Properties

IUPAC Name

2-(azetidin-1-yl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-8-4-1-2-5-9(8)13-11(14-10)15-6-3-7-15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVCOARDAWZKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-1-yl)-4-chloroquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, especially in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related research findings.

Chemical Structure and Properties

The compound features a quinazoline backbone with an azetidine ring and a chlorine substituent at the 4-position, which is critical for its biological activity. The chemical structure can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising results.

In Vitro Studies

In vitro evaluations have shown that derivatives of quinazoline exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (µM)
This compoundHepG27.09
Reference Drug (Doxorubicin)HepG28.55
This compoundMCF-711.94
Reference Drug (Doxorubicin)MCF-78.90

These results suggest that the compound's modification with an azetidine moiety enhances its anticancer activity compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, thereby inhibiting cell division and proliferation.
  • Inhibition of Signaling Pathways : It targets specific kinases involved in tumor growth and metastasis, such as PAK4, which is crucial for cancer cell migration and invasion .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • A study demonstrated that modifications to the quinazoline structure, including the azetidine ring, significantly enhanced anticancer activity against resistant cancer cell lines.
  • Another case highlighted the use of these compounds in combination therapies, showing improved outcomes in preclinical models compared to monotherapy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The quinazoline scaffold, including derivatives like 2-(Azetidin-1-yl)-4-chloroquinazoline, is known for its anticancer properties. These compounds often act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For instance, studies have demonstrated that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) kinases, thereby reducing tumor growth in various cancers such as breast, prostate, and colorectal cancers .

Case Study: Inhibition of EGFR

  • Compound : this compound
  • Target : EGFR
  • Mechanism : Inhibition of phosphorylation processes critical for cancer cell signaling.
  • Results : Demonstrated IC50 values indicating effective inhibition of tumor cell lines (e.g., MCF-7 and HepG2) with comparative efficacy to established drugs like doxorubicin .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of quinazoline derivatives. The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

  • Compound : this compound
  • Target Pathogens : Staphylococcus aureus, Escherichia coli
  • Results : Exhibited significant inhibitory effects with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Chemical Biology Applications

In chemical biology, this compound can serve as a molecular probe to study biological pathways. Its unique structure allows it to interact with various biomolecules, facilitating the understanding of cellular mechanisms.

Data Table: Summary of Applications

Application AreaCompoundTargetMechanism of ActionKey Findings
AnticancerThis compoundEGFRInhibition of phosphorylationEffective against MCF-7 and HepG2 cell lines
AntimicrobialThis compoundStaphylococcus aureusDisruption of bacterial cell wall synthesisSignificant MIC against multiple bacterial strains
Chemical Biology ProbeThis compoundVarious biomoleculesInteraction with proteins and enzymesUseful for studying cellular signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidinone Derivatives (e.g., 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid)
  • Core Structure: These compounds feature a β-lactam (azetidinone) ring fused to a benzoic acid moiety, distinct from the quinazoline core in the target compound .
  • Substituents: The azetidinone derivatives include electron-withdrawing groups (e.g., nitro, chloro) on the aromatic ring, which may enhance antibacterial activity .
  • Synthesis : Synthesized via cyclocondensation of chloroacetyl chloride with Schiff bases, followed by reflux and recrystallization . This contrasts with the substitution-based synthesis of 2-(Azetidin-1-yl)-4-chloroquinazoline .
Quinazoline-Piperazine Derivatives
  • Core Structure : Similar quinazoline backbone but substituted with a piperazine ring instead of azetidine .
  • Substituents : Piperazine derivatives often include morpholine or methoxy groups, enhancing solubility and antitumor activity (e.g., against A549 and HepG2 cell lines) .
Curcumin-Quinazoline Hybrids (e.g., Compounds A1–A20)
  • Core Structure: Combine a quinazoline moiety with a curcumin-like dienone chain .
  • Function : Designed as plant resistance inducers, leveraging the bioactivity of both quinazoline and curcumin scaffolds .
  • Divergence : The target compound lacks the extended conjugated system of curcumin hybrids, possibly reducing antioxidant activity but improving metabolic stability .
Azetidine-Containing Heterocycles (Patent Examples)
  • Examples: European Patent compounds (e.g., EP 2023/39) feature azetidine rings fused to pyrido-pyrimidinones and pyrazolo-pyrazines .

Key Differentiators

Ring Strain vs.

Chlorine as a Leaving Group : The 4-chloro substituent in quinazolines facilitates further functionalization, a trait exploited in curcumin hybrid synthesis .

Metabolic Stability : Azetidine’s smaller size may reduce susceptibility to enzymatic degradation compared to larger amines like piperazine .

Preparation Methods

Synthesis of 4-Chloroquinazoline Derivatives

A common approach to prepare 4-chloroquinazoline derivatives starts from quinazolin-4(3H)-one or its methylated analogues. The chlorination at the 4-position is achieved using phosphorus oxychloride (POCl3) , often with catalytic amounts of triethylamine to improve reaction rate and yield.

  • Procedure : Refluxing the quinazolinone derivative with excess POCl3 in the presence of triethylamine for 12-14 hours yields 4-chloroquinazoline derivatives with moderate to good yields (typically 70-85%).
  • Example : Compound 6 (2-(4-chlorostyryl)quinazolin-4(3H)-one) chlorinated under these conditions yields compound 7 (4-chloro-2-(4-chlorostyryl)quinazoline).

Direct Nucleophilic Substitution

In some methods, the 4-chloro substituent on quinazoline is directly displaced by azetidine or its derivatives through nucleophilic substitution under reflux conditions in solvents like pyridine or ethanol.

Representative Synthetic Route (Based on Literature Data)

Step Reactants Conditions Product Yield (%) Notes
1 2-Methyl-quinazolin-4(3H)-one + 4-chlorobenzaldehyde Reflux in glacial acetic acid with sodium acetate, 8 h 2-(4-chlorostyryl)quinazolin-4(3H)-one (Compound 6) 85 Formation of chalcone derivative
2 Compound 6 + POCl3 + triethylamine (catalytic) Reflux 14 h 4-chloro-2-(4-chlorostyryl)quinazoline (Compound 7) Moderate to good Chlorination at 4-position
3 Compound 7 + hydrazine hydrate (99%) Reflux in ethanol, 8 h 2-(4-chlorostyryl)-4-hydrazinylquinazoline (Compound 9) Good Amination step
4 Schiff base from Compound 9 + chloroacetyl chloride + triethylamine Reflux Azetidinone derivative (Compound 23) Moderate Azetidine ring formation

Data adapted and summarized from

Analytical and Spectroscopic Characterization

  • 1H-NMR Spectroscopy confirms the presence of azetidine ring protons, typically showing characteristic doublets due to CH groups in the azetidine ring.
  • IR Spectroscopy indicates the presence of amide and azetidinone functional groups.
  • Elemental Analysis and Mass Spectrometry confirm molecular composition and purity.
  • The reaction progress and purity are often monitored by Thin Layer Chromatography (TLC) .

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield Advantages Limitations
Chlorination with POCl3 + triethylamine POCl3, triethylamine Reflux 12-14 h 70-85% Efficient chlorination, good yields Requires careful handling of POCl3
Amination with hydrazine hydrate Hydrazine hydrate Reflux ethanol, 8 h Good Straightforward amination Hydrazine toxicity concerns
Azetidinone ring formation via chloroacetyl chloride Chloroacetyl chloride, triethylamine Reflux Moderate Direct azetidine ring formation Moderate yields, requires optimization
Direct nucleophilic substitution with azetidine Azetidine derivatives Reflux, pyridine or ethanol Variable Simpler route May require longer reaction times

Research Findings and Notes

  • The presence of triethylamine accelerates the chlorination step and improves product purity.
  • Hydrazinolysis is a key step to introduce amino functionalities that facilitate subsequent azetidine ring formation.
  • The choice of solvent (ethanol, pyridine, or glacial acetic acid) influences reaction rates and yields.
  • Steric hindrance at the 2-position of quinazoline can affect cyclization efficiency.
  • These synthetic routes are adaptable for preparing a variety of quinazoline derivatives with different substituents, enhancing biological activity profiles.

Q & A

Q. What are the typical synthetic routes for 2-(azetidin-1-yl)-4-chloroquinazoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Nucleophilic Substitution: The 4-chloro group in 4-chloroquinazoline derivatives reacts readily with azetidine under mild conditions (e.g., THF, 60°C, 12h), leveraging the electron-deficient nature of the quinazoline ring .
  • Hydrogenation Strategies: Evidence suggests that intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one can undergo hydrogenation with 2,3-diazetidinone to introduce the azetidine moiety .
  • Optimization: Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (azetidine:quinazoline ≥ 1.2:1) critically impact yields (typically 50–75%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR: Key signals include:
    • Azetidine protons: δ 3.8–4.2 ppm (multiplet, N-CH2).
    • Quinazoline aromatic protons: δ 7.5–8.5 ppm (multiplet).
    • Chlorine’s electron-withdrawing effect deshields adjacent protons, aiding assignments .
  • IR: Stretching frequencies for C-Cl (~750 cm⁻¹) and C-N (azetidine, ~1250 cm⁻¹) validate functional groups .
  • Cross-Validation: Compare with analogs (e.g., 4-chloro-2-phenylquinazoline, CAS 6484-25-9) for consistency in spectral patterns .

Advanced Research Questions

Q. What strategies address low solubility of this compound in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain compound integrity while avoiding cytotoxicity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the azetidine nitrogen to enhance aqueous solubility, later cleaved in vivo .
  • Microwave-Assisted Synthesis: Evidence from azetidinone derivatives shows reduced aggregation via controlled crystal growth under microwave irradiation .

Q. How do electronic effects of substituents on the quinazoline ring influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The 4-chloro group enhances electrophilicity, improving interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Azetidine’s Electron-Donating Effect: The azetidine ring increases electron density at N1, modulating hydrogen-bonding capacity. Computational modeling (DFT) can predict charge distribution .
  • Case Study: Analogues with 4-fluoro or 4-nitro groups show reduced antitumor activity compared to 4-chloro, highlighting the chloro group’s optimal balance of reactivity and lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Methodological Answer:

  • Assay Standardization: Variability in cytotoxicity assays (e.g., MTT vs. resazurin) may explain discrepancies. Use multiple cell lines (e.g., HeLa, MCF-7) and normalize to reference drugs (e.g., gefitinib) .
  • Metabolic Stability: Phase I metabolites (e.g., hydroxylated azetidine) may exhibit altered activity. Perform LC-MS/MS stability studies in microsomal preparations .
  • Structural Confirmation: Re-synthesize disputed compounds and validate purity (HPLC ≥ 95%) to rule out batch-to-batch variability .

Q. What computational tools predict the binding mode of this compound to kinase targets?

Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite can model interactions with EGFR or VEGFR2. Use crystal structures (PDB: 1M17 for EGFR) for accuracy .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Key interactions include:
    • Azetidine N-H…O=C (backbone of Met793 in EGFR).
    • Chlorine’s hydrophobic contact with Leu788 .
  • SAR Analysis: Compare with derivatives (e.g., 4-aminoquinazolines) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-1-yl)-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-1-yl)-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.